molecular formula C9H9ClN4S B1416351 3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline CAS No. 1019390-95-4

3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline

Cat. No.: B1416351
CAS No.: 1019390-95-4
M. Wt: 240.71 g/mol
InChI Key: CZSCDROOJNZEQA-UHFFFAOYSA-N
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Description

3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline is an organic compound characterized by the presence of a chloro-substituted aniline ring and a triazole moiety connected via a sulfanyl linkage

Scientific Research Applications

3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in the development of new catalysts.

Safety and Hazards

The safety and hazards associated with triazoles can vary depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific information .

Future Directions

Triazoles continue to be a focus of research due to their wide range of biological activities. Future directions may include the development of new synthetic methods, the discovery of new biological activities, and the design of triazole-based drugs with improved properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline typically involves the following steps:

    Formation of the Triazole Moiety: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Linkage: The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Chlorination of Aniline: The aniline ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: Finally, the chlorinated aniline is coupled with the triazole-sulfanyl intermediate under suitable conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
  • 3-chloro-4-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
  • 3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]phenol

Uniqueness

3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline is unique due to the specific positioning of the chloro and sulfanyl groups, which can influence its reactivity and interactions with other molecules. The presence of the triazole ring also imparts unique properties, such as the ability to form stable complexes with metal ions or participate in specific biological interactions.

Properties

IUPAC Name

3-chloro-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4S/c1-14-5-12-13-9(14)15-8-3-2-6(11)4-7(8)10/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSCDROOJNZEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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